N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-10-16(2)22-21(11-15)31-24(26-22)27(14-17-6-5-9-25-13-17)23(28)18-7-8-19(29-3)20(12-18)30-4/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTWJHHGOCMMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Attachment of the Dimethoxybenzamide Group: The dimethoxybenzamide group is introduced through a condensation reaction with the benzothiazole core using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents.
Introduction of the Pyridinylmethyl Group: The final step involves the attachment of the pyridinylmethyl group to the benzamide moiety under mild reaction conditions using dimethyl formamide as the solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of automated synthesis equipment and large-scale reactors to handle the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anticancer agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dimethoxybenzamide and pyridinylmethyl groups may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to structurally related benzamide derivatives, focusing on substituent variations and their impact on molecular properties. Key analogs include:
Key Observations :
Substituent Effects on Molecular Weight: The target compound (421.51 g/mol) is lighter than the dichloro analog (~420 g/mol) but heavier than the cyano derivative (400.46 g/mol) due to differences in substituent atomic masses .
Spectral Confirmation: Analogs like 4d and 4-cyano-N-(4-methoxy-benzothiazol-2-yl)benzamide were validated via ¹H NMR, ¹³C NMR, and HRMS, confirming structural integrity . The absence of spectral data for the target compound suggests a need for further characterization.
Functional Group Impact: Methoxy Groups: The 3,4-dimethoxy configuration in the target compound may enhance π-π stacking interactions compared to 3,5-dimethoxy or single-methoxy substituents . Heterocyclic Moieties: Pyridine and morpholine groups (e.g., in 4d) improve solubility and bioavailability, whereas chloro/cyano groups favor target binding through hydrophobic interactions .
Table: Comparative Analysis of Key Parameters
Biological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C16H18N2O3S
- Molecular Weight : 318.39 g/mol
- IUPAC Name : this compound
Structural Features
The presence of the benzothiazole moiety is significant for its biological activity. Benzothiazoles are known for their ability to interact with various biological targets due to their unique electronic properties and structural versatility.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. The compound this compound has been evaluated for its efficacy against various cancer cell lines.
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : Studies indicate that it inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase.
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
- Reduction of Inflammatory Cytokines : It has been observed to decrease levels of IL-6 and TNF-α, which are critical in tumor growth and metastasis .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dimethyl substitution on benzothiazole | Anticancer and antimicrobial |
| N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | Methanesulfonyl group | Anticancer and antimicrobial |
| N-(4-(1,3-benzothiazol-2-yl)phenyl)-3,4-dimethoxybenzamide | Phenyl substitution on benzothiazole | Antimicrobial |
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on A431 (skin carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cells. The results indicated a significant reduction in cell viability at concentrations ranging from 1 to 4 μM.
- Antimicrobial Testing : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
Q & A
Q. What are the optimal multi-step synthetic routes for synthesizing this compound, and how are reaction conditions optimized?
The synthesis of this benzothiazole-pyridine hybrid typically involves sequential functionalization of core heterocycles. Key steps include:
- Amide coupling : Reaction of 4,6-dimethyl-1,3-benzothiazol-2-amine with 3,4-dimethoxybenzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) .
- N-alkylation : Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution or reductive amination, requiring precise stoichiometric control to avoid over-alkylation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization : Reaction parameters (temperature, solvent polarity, catalyst) are tested using factorial design experiments to maximize yield and minimize byproducts .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., dimethyl groups on benzothiazole, methoxy groups on benzamide) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
- HPLC : Purity assessment using C18 columns (UV detection at 254 nm, acetonitrile/water mobile phase) .
Q. What initial biological screening approaches are recommended for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .
- Enzyme inhibition : Screen against kinases or proteases due to the benzothiazole moiety’s affinity for ATP-binding pockets .
- Comparative analysis : Benchmark activity against structurally similar compounds (e.g., benzo[d]thiazol-2-yl derivatives) to establish baseline efficacy .
Advanced Research Questions
Q. How can researchers design experiments to resolve discrepancies in biological activity data across studies?
- Dose-response curves : Generate EC50/IC50 values under standardized conditions (e.g., fixed incubation time, serum-free media) .
- Statistical validation : Use ANOVA to identify variability sources (e.g., cell passage number, assay plate effects) .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., N-(benzo[d]thiazol-2-yl)benzamides) to identify trends in substituent-activity relationships .
Q. What computational methods are effective for predicting biological targets and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, CDK2) .
- QSAR modeling : Train models on benzothiazole derivatives to predict bioactivity based on electronic (e.g., Hammett σ) and steric parameters .
- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) in explicit solvent .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Scaffold modifications : Synthesize analogs with variations in:
- Activity cliffs : Identify abrupt changes in potency (e.g., IC50 shifts >10-fold) to pinpoint critical functional groups .
Q. What methodologies are recommended for evaluating the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation; quantify parent compound loss with LC-MS .
- Light/heat stability : Expose to accelerated conditions (e.g., 40°C/75% RH, UV light) per ICH guidelines .
Q. How can researchers validate the scalability of synthetic routes for gram-scale production?
- Process intensification : Test solvent-free or microwave-assisted reactions to reduce reaction time .
- Green chemistry metrics : Calculate E-factor (kg waste/kg product) and atom economy for sustainability .
- Batch vs. flow chemistry : Compare yields in continuous flow reactors to traditional batch methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
